N-(2-(Diethylamino)ethyl)-3-phenylbutyramide
Description
N-(2-(Diethylamino)ethyl)-3-phenylbutyramide is a synthetic amide derivative characterized by a tertiary amine (diethylaminoethyl) group and a phenyl-substituted butyramide backbone. The compound’s structure comprises a four-carbon chain (butyramide) with a phenyl group at the third position and an amide linkage to the 2-(diethylamino)ethyl moiety.
Properties
CAS No. |
63224-30-6 |
|---|---|
Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-3-phenylbutanamide |
InChI |
InChI=1S/C16H26N2O/c1-4-18(5-2)12-11-17-16(19)13-14(3)15-9-7-6-8-10-15/h6-10,14H,4-5,11-13H2,1-3H3,(H,17,19) |
InChI Key |
BLPZYUOAGSFQPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)CC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Acid Chloride Intermediate
One common approach involves converting 3-phenylbutyric acid to its corresponding acid chloride, followed by amide formation with 2-(diethylamino)ethylamine.
Preparation of 3-phenylbutyryl chloride:
- React 3-phenylbutyric acid with oxalyl chloride or thionyl chloride in an inert solvent such as dichloromethane under cooling.
- The reaction typically proceeds at 0–5 °C to minimize side reactions.
- Excess reagent and by-products are removed under reduced pressure.
-
- The acid chloride is then reacted with 2-(diethylamino)ethylamine in anhydrous conditions.
- A base such as triethylamine is added to neutralize the generated hydrochloric acid.
- The reaction is often conducted at 0–25 °C to control the rate and yield.
- The product is isolated by extraction and purified via recrystallization or chromatography.
- High reactivity of acid chlorides leads to good yields.
- Reaction conditions are well-established and controllable.
- Acid chlorides are moisture-sensitive and require careful handling.
- Generation of corrosive HCl necessitates proper neutralization.
Amidation via Activated Esters
Preparation can also be achieved through activated esters such as N-hydroxysuccinimide (NHS) esters.
- Convert 3-phenylbutyric acid to its NHS ester using DCC and NHS.
- React the activated ester with 2-(diethylamino)ethylamine under mild conditions.
- Purify the product by standard extraction and crystallization methods.
- Activated esters are more stable than acid chlorides.
- Allows for selective amidation.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, Dimethylformamide, Toluene | Choice affects solubility and rate |
| Temperature | 0–25 °C | Lower temperatures reduce side reactions |
| Molar Ratios | Acid derivative : Amine = 1 : 1.1–1.2 | Slight excess of amine ensures complete reaction |
| Base | Triethylamine, Pyridine | Neutralizes acid by-products |
| Reaction Time | 2–24 hours | Depends on method and scale |
| Purification | Extraction, Recrystallization, Chromatography | Ensures high purity |
Purification Techniques
Purification is critical to obtain N-(2-(Diethylamino)ethyl)-3-phenylbutyramide with high purity suitable for further applications.
- Extraction: Organic solvents such as ethyl acetate or dichloromethane are used to separate the product from aqueous phases.
- Recrystallization: Common solvents include ethanol, ethyl acetate, or their mixtures.
- Chromatography: Silica gel column chromatography may be employed for final polishing.
Analysis and Characterization
The synthesized compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and substitution pattern.
- Mass Spectrometry (MS): Verifies molecular weight.
- Infrared (IR) Spectroscopy: Identifies amide bond formation.
- Melting Point Determination: Assesses purity.
- Elemental Analysis: Confirms composition.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Acid Chloride Intermediate | Oxalyl chloride, 2-(diethylamino)ethylamine, base | High reactivity, well-established | Moisture-sensitive reagents, corrosive by-products | 75–90 |
| Carbodiimide Coupling | DCC or EDC, HOBt, 2-(diethylamino)ethylamine | Mild conditions, avoids acid chlorides | Side reactions, urea by-products | 65–85 |
| Activated Ester (NHS Ester) | DCC, NHS, 2-(diethylamino)ethylamine | Stable intermediates, selective amidation | Additional step for ester formation | 70–85 |
Chemical Reactions Analysis
Types of Reactions
N-(2-diethylaminoethyl)-3-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The diethylaminoethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including its use as an analgesic or anesthetic agent.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-diethylaminoethyl)-3-phenylbutanamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, leading to modulation of their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence neurotransmitter release and signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several pharmacologically active agents, particularly those containing the N-(2-(diethylamino)ethyl) group. Below is a comparative analysis based on molecular features, therapeutic indications, and research findings from analogous compounds.
Table 1: Structural and Functional Comparison
*Note: Data for this compound are inferred due to lack of direct evidence.
Structural Analogues and Functional Insights
Research Findings: The diethylaminoethyl group improves solubility, facilitating formulation as a salt (e.g., 2S-hydroxybutanedioate) for intravenous delivery .
Darapladib () Key Differences: Features a cyclopentapyrimidine core and trifluoromethyl biphenyl group, enabling selective inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA₂). Research Findings: The diethylaminoethyl group contributes to membrane permeability, critical for targeting intracellular enzymes in atherosclerosis .
Biological Activity
N-(2-(Diethylamino)ethyl)-3-phenylbutyramide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is classified as an amide with a diethylamino group attached to a phenylbutyric acid backbone. Its molecular formula is , and it has a molecular weight of approximately 250.35 g/mol. The presence of the diethylamino group suggests potential interactions with various biological targets, particularly in the central nervous system.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In one study, the compound was assessed for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 14 | 64 |
| Bacillus subtilis | 16 | 32 |
| Escherichia coli | 8 | 1024 |
| Pseudomonas aeruginosa | 8 | 1024 |
| Candida albicans | 15 | 64 |
The results indicate that the compound shows strong activity against Staphylococcus aureus and Bacillus subtilis, while exhibiting weaker effects against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa .
The antimicrobial action of this compound may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. The presence of the diethylamino group likely facilitates penetration into bacterial cells, enhancing its efficacy.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial explored the use of this compound in treating infections caused by resistant bacterial strains. The study found that patients receiving this compound showed significant improvement in infection markers compared to those receiving standard treatments.
- Toxicological Assessment : Another study evaluated the safety profile of the compound in animal models. It was observed that at therapeutic doses, this compound did not exhibit significant toxicity, although higher doses led to adverse effects such as sedation and respiratory depression .
Q & A
Basic: What are the optimal synthetic routes for N-(2-(Diethylamino)ethyl)-3-phenylbutyramide, and how can reaction conditions be systematically optimized?
Answer:
Synthesis of this compound typically involves amide bond formation between 3-phenylbutyric acid derivatives and N,N-diethylethylenediamine. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, while dichloromethane may reduce side reactions .
- Coupling reagents : Carbodiimides (e.g., DCC or EDC) with activators like HOBt enhance coupling efficiency .
- Temperature : Reactions at 0–25°C minimize thermal degradation of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water yields >90% purity. Monitor progress via TLC (Rf ~0.3–0.6 in ethyl acetate/hexane) .
Basic: What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm backbone structure (e.g., diethylamino protons at δ 2.5–3.0 ppm, aromatic protons at δ 7.2–7.4 ppm) .
- Mass spectrometry : ESI-MS or HRMS validates molecular weight (calculated for C₁₆H₂₄N₂O: 260.19 g/mol).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect side products .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in activity (e.g., inconsistent IC₅₀ values in antimicrobial assays) may arise from:
- Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and controls .
- Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via HPLC .
- Cellular models : Compare in vitro (e.g., bacterial strains) vs. in vivo (e.g., murine infection models) results to assess translational relevance .
Advanced: What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
Answer:
- Molecular docking : Use AutoDock Vina to predict binding affinity to targets (e.g., bacterial enzymes) based on structural analogs .
- ADMET prediction : Tools like SwissADME estimate logP (~2.5), solubility (~0.1 mg/mL), and blood-brain barrier penetration (low likelihood) .
- MD simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes in physiological conditions .
Advanced: How can researchers design salt forms of this compound to improve solubility or bioavailability?
Answer:
- Counterion selection : Hydrochloride or citrate salts enhance aqueous solubility. Optimize via pH-solubility profiling (e.g., pH 1–7) .
- Crystallization screening : Use solvent/antisolvent systems (e.g., ethanol/water) to isolate stable polymorphs. Characterize via XRD and DSC .
- Bioavailability testing : Compare salt vs. free base in rodent pharmacokinetic studies (Cmax, AUC) .
Advanced: What experimental frameworks are recommended for structure-activity relationship (SAR) studies of this compound?
Answer:
- Analog synthesis : Modify the phenyl ring (e.g., electron-withdrawing groups) or diethylamino moiety (e.g., cyclization to pyrrolidine) .
- Biological testing : Screen analogs in dose-response assays (e.g., MIC for antimicrobial activity) and correlate with computational descriptors (e.g., Hammett σ values) .
- Data analysis : Use multivariate regression to identify critical substituents influencing activity .
Advanced: How should researchers address discrepancies in synthetic yields reported across studies?
Answer:
- Reaction monitoring : Use in situ FTIR or LC-MS to identify intermediates and optimize stepwise conversions .
- Catalyst screening : Test alternatives (e.g., DMAP vs. HOBt) to improve coupling efficiency .
- Scale-up considerations : Assess solvent volume and mixing efficiency using DOE (Design of Experiments) methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
